molecular formula C7H14N4OS B13952357 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one CAS No. 59742-87-9

4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one

Cat. No.: B13952357
CAS No.: 59742-87-9
M. Wt: 202.28 g/mol
InChI Key: UEEQZFBEGRGQGN-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of tert-butylamine with a suitable thiourea derivative, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study enzyme interactions or as a potential inhibitor of specific biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione
  • 4-Amino-6-tert-butyl-1,2,4-triazine-3-thiol

Uniqueness

4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of both amino and mercapto groups, which can impart distinct chemical reactivity and biological activity.

Properties

CAS No.

59742-87-9

Molecular Formula

C7H14N4OS

Molecular Weight

202.28 g/mol

IUPAC Name

4-amino-6-tert-butyl-3-sulfanyl-2,3-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h6,10,13H,8H2,1-3H3

InChI Key

UEEQZFBEGRGQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(N(C1=O)N)S

Origin of Product

United States

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